

Topic: 2-(Piperidin-4-yl)benzo[d]oxazole Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)benzo[d]oxazole

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Foreword: The Strategic Imperative of Privileged Scaffolds in Kinase Inhibitor Design

The landscape of modern therapeutics, particularly in oncology, has been reshaped by the advent of protein kinase inhibitors.^[1] These agents target the ATP-binding site of kinases, enzymes that are fundamental regulators of cellular signaling pathways.^[2] Dysregulation of kinase activity is a hallmark of numerous diseases, making them prime targets for drug discovery.^[3] Within the vast chemical space available to medicinal chemists, certain molecular frameworks, often termed "privileged scaffolds," have emerged. These structures are capable of binding to multiple biological targets with high affinity, providing a robust starting point for the development of novel, potent, and specific drug candidates.^{[1][4][5]}

The **2-(piperidin-4-yl)benzo[d]oxazole** core represents one such privileged scaffold. Its rigid, heterocyclic benzoxazole component provides a stable anchor for interactions within the kinase ATP-binding pocket, while the piperidine ring offers a versatile exit vector for chemical modification. This allows for the fine-tuning of physicochemical properties, potency, and selectivity. This guide provides a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and biological evaluation of this promising class of compounds, grounded in field-proven methodologies and mechanistic insights.

Medicinal Chemistry: Synthesis and Structure-Activity Relationship (SAR)

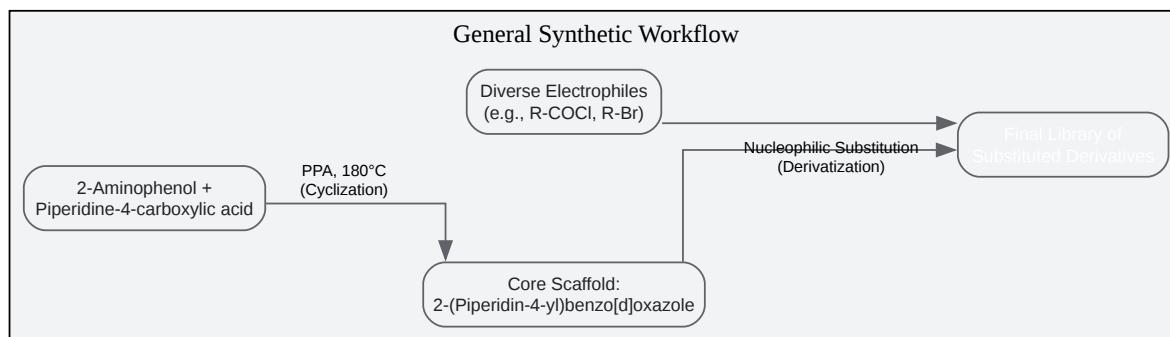
The rational design of kinase inhibitors hinges on a robust and flexible synthetic strategy that allows for systematic exploration of the chemical space around the core scaffold.

Core Synthesis Strategy

The synthesis of the **2-(piperidin-4-yl)benzo[d]oxazole** core is typically achieved through a reliable cyclization reaction, followed by functionalization of the piperidine nitrogen. This two-stage approach provides a modular platform for generating diverse libraries of analogues.

A representative synthetic pathway involves the condensation of 2-aminophenol with piperidine-4-carboxylic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.^{[6][7]} The resulting core intermediate, **2-(piperidin-4-yl)benzo[d]oxazole**, serves as the foundational building block for subsequent diversification.

Derivatization is then focused on the secondary amine of the piperidine ring, which acts as a nucleophile. Standard N-alkylation or N-acylation reactions with various electrophiles (e.g., chloroacetyl chlorides, phenacyl bromides, benzyl bromides) allow for the introduction of a wide array of substituents, enabling systematic SAR studies.^{[6][7]}



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General workflow for synthesizing the derivative library.

Causality in SAR: A Case Study on Dual VEGFR-2/c-Met Inhibitors

A recent study successfully applied this scaffold to develop potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.^[8] The SAR data from this work provides an excellent framework for understanding the causal relationships between structural modifications and biological activity.

Three series of derivatives were synthesized, primarily differing in the linker and terminal group attached to the piperidine nitrogen: acetamides, ethanones, and simple alkyl derivatives.^[6] The in vitro kinase inhibition data revealed that the ethanone derivatives were significantly more potent than the acetamide analogues.^{[6][7]}

Table 1: Structure-Activity Relationship of Key Derivatives against VEGFR-2 and c-Met

Compound ID	R-Group on Piperidine Nitrogen	VEGFR-2 IC ₅₀ (μM)	c-Met IC ₅₀ (μM)
5a	-CH ₂ CONH-(phenyl)	0.970	1.885
5g	-CH ₂ CONH-(4-methoxyphenyl)	0.455	0.880
5h	-CH ₂ CONH-(4-chlorophenyl)	0.334	0.650
11a	-CH ₂ CO-(phenyl)	0.082	0.280
11b	-CH ₂ CO-(4-fluorophenyl)	0.057	0.181

Data synthesized from a study on novel piperidinyl-based benzoxazole derivatives.^{[6][7][8]}

Key Insights from SAR:

- Linker Matters: The ethanone linker (-CH₂CO-) in compounds 11a and 11b consistently conferred superior potency against both kinases compared to the acetamide linker (-

CH₂CONH-). This suggests the carbonyl group's position and electronic environment are critical for optimal interaction within the ATP-binding site.

- Terminal Phenyl Ring Substitution: For both series, substitution on the terminal phenyl ring significantly modulated activity. Electron-withdrawing groups like chloro (5h) and fluoro (11b) enhanced potency. Compound 11b, with a para-fluorophenyl group, emerged as the most potent dual inhibitor, with activity against VEGFR-2 on par with the reference drug Sorafenib. [6][7] This highlights the importance of halogen bonding or favorable hydrophobic interactions in a specific sub-pocket of the kinases.

These findings underscore a critical principle: subtle electronic and steric changes introduced via the piperidine exit vector can dramatically influence binding affinity and, consequently, inhibitory potency.

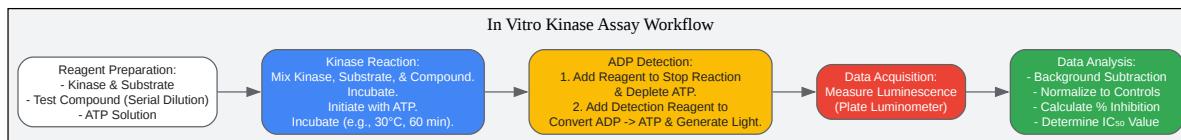
Biological Evaluation: Self-Validating Protocols

Translating a potent compound from an enzymatic assay to a viable drug candidate requires a cascade of robust biological evaluations. The trustworthiness of these evaluations rests on self-validating experimental designs.

In Vitro Kinase Inhibition Assay

The primary evaluation of a potential kinase inhibitor is to determine its ability to block the enzymatic activity of the target kinase in a purified, cell-free system. A widely used, robust method is the luminescence-based ADP detection assay.[9]

Principle: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphorylation reaction.[2][3] The assay quantifies ADP levels by first eliminating remaining ATP, then converting ADP to ATP, which fuels a luciferase reaction, generating a luminescent signal. A potent inhibitor will reduce kinase activity, leading to lower ADP production and a weaker signal.[9]



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Workflow for a luminescence-based kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is designed as a self-validating system through the inclusion of appropriate controls.

- 1. Reagent Preparation:
 - Test Compound: Prepare a 10-point, 3-fold serial dilution of the **2-(piperidin-4-yl)benzo[d]oxazole** derivative in DMSO, starting from a high concentration (e.g., 100 μ M).
 - Kinase Buffer: Prepare a suitable buffer containing components like Tris-HCl, MgCl₂, DTT, and BSA.
 - Enzyme/Substrate Mix: Dilute the target kinase (e.g., VEGFR-2) and its specific substrate peptide in kinase buffer.
 - ATP Solution: Prepare ATP in kinase buffer at a concentration near the K_m for the target kinase to ensure competitive binding dynamics.
- 2. Kinase Reaction Setup (in a 384-well plate):
 - Test Wells: Add 1 μ L of diluted test compound.
 - Positive Control (0% Inhibition): Add 1 μ L of DMSO vehicle.

- Negative Control (100% Inhibition): Add 1 μ L of a known potent inhibitor (e.g., Sorafenib for VEGFR-2).
- No Enzyme Control (Background): Add 1 μ L of DMSO vehicle.
- To all wells (except "No Enzyme"), add 5 μ L of the Enzyme/Substrate mix. To the "No Enzyme" wells, add 5 μ L of buffer with substrate only.
- Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.
- Initiate the reaction by adding 5 μ L of the ATP solution to all wells.

• 3. Reaction and Detection:

- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and deplete residual ATP by adding 10 μ L of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Convert ADP to ATP and generate the luminescent signal by adding 20 μ L of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[\[9\]](#)

• 4. Data Acquisition and Analysis:

- Measure luminescence using a plate-reading luminometer.
- Self-Validation Check: Confirm that the signal from the positive control is high, while the signals from the negative control and no-enzyme control are low.
- Data Analysis:
 - Subtract the average background signal ("No Enzyme" control) from all other measurements.
 - Calculate the percent inhibition for each compound concentration relative to the positive (0%) and negative (100%) controls.

- Plot percent inhibition versus $\log[\text{inhibitor concentration}]$ and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Cell-Based Antiproliferative Assay

Demonstrating that a compound can inhibit a purified enzyme is the first step. The critical next step is to confirm its activity in a cellular context, where factors like membrane permeability, off-target effects, and cellular metabolism come into play.[10] The MTT assay is a standard colorimetric method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Experimental Protocol: MTT Antiproliferative Assay

- 1. Cell Seeding:
 - Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
 - Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO_2).
- 2. Compound Treatment:
 - Prepare serial dilutions of the test compound (e.g., 11b) in cell culture medium.
 - Remove the old medium from the cells and add 100 μL of medium containing the test compound at various concentrations. Include vehicle-only (DMSO) wells as a negative control.
 - Incubate the cells for 48-72 hours.
- 3. MTT Addition and Incubation:
 - Add 10 μL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
- 4. Formazan Solubilization and Readout:

- Carefully remove the medium.
- Add 100 μ L of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
- Measure the absorbance at \sim 570 nm using a microplate reader.

- 5. Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
 - Plot cell viability versus log[compound concentration] to determine the IC_{50} value, representing the concentration at which 50% of cell proliferation is inhibited.

Table 2: Antiproliferative Activity of Lead Compounds against Human Cancer Cell Lines

Compound ID	MCF-7 (Breast) IC_{50} (μ M)	A549 (Lung) IC_{50} (μ M)	PC-3 (Prostate) IC_{50} (μ M)
11a	6.25	8.33	15.95
11b	4.30	6.68	7.06
Sorafenib (Ref.)	4.95	6.32	6.57

Data synthesized from a study on novel piperidinyl-based benzoxazole derivatives.[6][7]

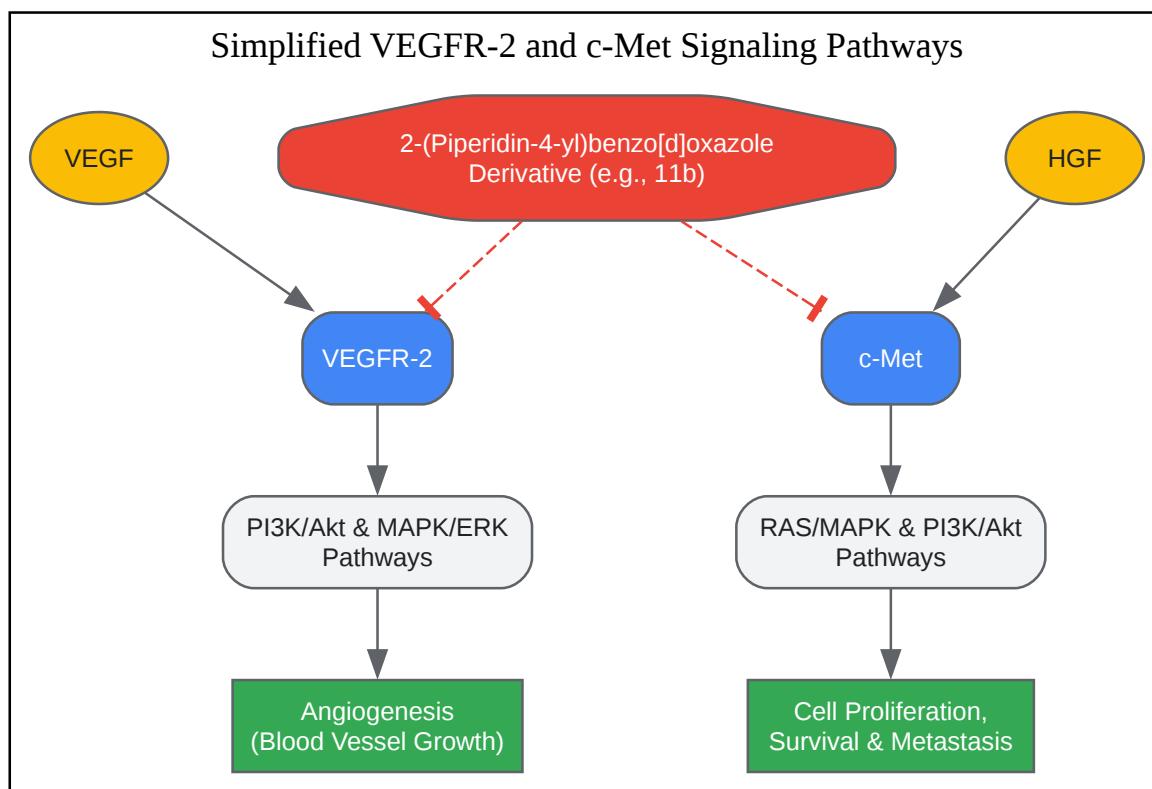
The data shows that compound 11b has potent antiproliferative effects across multiple cancer cell lines, with an efficacy comparable to Sorafenib, validating its cellular activity.[6][7] Further mechanistic studies, such as cell cycle analysis and apoptosis assays, confirmed that this compound induces G₂/M cell-cycle arrest and apoptosis, consistent with the inhibition of key oncogenic kinases.[6][8]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The therapeutic potential of the **2-(piperidin-4-yl)benzo[d]oxazole** derivatives lies in their ability to inhibit specific kinases that drive cancer progression. The dual inhibition of VEGFR-2 and c-Met is a particularly powerful strategy.

- **VEGFR-2 Signaling:** This pathway is a primary driver of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. Inhibition of VEGFR-2 blocks this process, effectively starving the tumor.
- **c-Met Signaling:** The c-Met receptor, when activated by its ligand HGF, triggers pathways involved in cell proliferation, survival, and motility. Overexpression of c-Met is linked to tumor growth, invasion, and metastasis.

By simultaneously blocking both pathways, these inhibitors can deliver a multi-pronged attack on the tumor, targeting both its growth and its essential supply lines.



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Inhibition of VEGFR-2 and c-Met pathways by the derivatives.

Conclusion and Future Directions

The **2-(piperidin-4-yl)benzo[d]oxazole** scaffold has proven to be a highly effective and versatile core for the design of potent kinase inhibitors. The modular synthetic approach allows for rapid generation of analogues and systematic exploration of structure-activity relationships, leading to the identification of lead compounds like 11b with potent dual inhibitory activity against key oncogenic targets.[\[6\]](#)[\[7\]](#)[\[8\]](#)

The path forward for this class of compounds involves several key areas of investigation:

- Kinome-wide Selectivity Profiling: To fully understand the therapeutic window and potential off-target effects, lead compounds should be screened against a broad panel of kinases.
- Pharmacokinetic Optimization: In vivo efficacy is dependent on favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Further chemical modifications may be required to improve solubility, metabolic stability, and oral bioavailability.
- In Vivo Efficacy Studies: Promising candidates must be evaluated in relevant animal models of cancer to confirm their antitumor activity and establish a correlation between kinase inhibition and therapeutic outcome.
- Exploration of Other Kinase Targets: The inherent versatility of this scaffold suggests it could be adapted to target other kinase families implicated in disease, such as Aurora kinases or G-protein-coupled receptor kinases (GRKs).[\[11\]](#)[\[12\]](#)

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the **2-(piperidin-4-yl)benzo[d]oxazole** scaffold holds significant promise for the development of the next generation of targeted kinase inhibitors.

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